5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid
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Overview
Description
5-[(3-formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid is a carbonyl compound.
Scientific Research Applications
Synthesis and Protective Groups
- A study by Sala and Sargent (1979) highlights the synthesis of a structurally related compound, psoromic acid, demonstrating the utility of phenolic protective groups in complex organic synthesis, which could be relevant for compounds like 5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid (Sala & Sargent, 1979).
Structural Reassignments and Synthesis
- Research by Howarth and Harris (1968) involved the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, which is similar to the compound , suggesting potential methodologies for synthesizing structurally related compounds (Howarth & Harris, 1968).
New Depside Compounds
- Elix et al. (1999) identified new depsides, including compounds structurally related to the one , in lichens. These compounds have potential applications in pharmaceutical and bioactive material research (Elix et al., 1999).
Antioxidant Activity
- Xu et al. (2017) isolated phenyl ether derivatives from marine-derived fungi, one of which showed strong antioxidant activity. This suggests potential antioxidant applications for structurally related compounds like this compound (Xu et al., 2017).
Biosynthesis and Metabolism Studies
- Cain et al. (1997) conducted research on the biosynthesis of cyclic tautomers from related benzoic acids, which could provide insights into the metabolic pathways and biosynthetic potential of similar compounds (Cain et al., 1997).
Properties
Molecular Formula |
C19H18O8 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-(3-formyl-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C19H18O8/c1-8-5-13(26-4)11(7-20)17(22)14(8)19(25)27-12-6-9(2)16(21)15(10(12)3)18(23)24/h5-7,21-22H,1-4H3,(H,23,24) |
InChI Key |
IGTAVCGEZLIHKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)O)C(=O)O)C)O)C=O)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)O)C(=O)O)C)O)C=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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